molecular formula C24H38O4<br>(C8H17COO)2C6H4<br>C24H38O4 B166056 Diisooctyl phthalate CAS No. 27554-26-3

Diisooctyl phthalate

Cat. No.: B166056
CAS No.: 27554-26-3
M. Wt: 390.6 g/mol
InChI Key: IJFPVINAQGWBRJ-UHFFFAOYSA-N
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Description

Diisooctyl phthalate is an organic compound belonging to the class of phthalates, which are widely used as plasticizers. These compounds are primarily used to increase the flexibility, transparency, durability, and longevity of plastics. This compound is the diester of phthalic acid and isooctyl alcohol. It is a colorless, oily liquid that is soluble in oil but not in water .

Mechanism of Action

Diisooctyl phthalate, also known as Bis(6-methylheptyl) phthalate, is a phthalate ester primarily used as a plasticizer . This compound has been found to interact with various biological targets and pathways, leading to a range of effects.

Target of Action

This compound primarily targets the endocrine system, acting as an endocrine disruptor . It has been found to interact with soil enzyme activities and bacterial community composition in the rhizosphere .

Mode of Action

The compound’s interaction with its targets leads to changes in the biochemical environment. For instance, in the presence of Arbuscular mycorrhizal fungi (AMF), watermelon roots have been observed to secrete this compound, which alters soil enzyme activity and bacterial community composition .

Biochemical Pathways

This compound affects several biochemical pathways. In one study, it was found that the compound could be metabolized by bacteria into mono-isodecyl-phthalate (MiDP), mono-hydroxy-isodecyl-phthalate (MHiDP), mono-carboxy-isononyl-phthalate (MCiNP), and mono-oxo-isodecyl-phthalate (MOiDP) . These metabolites can further interact with various biochemical pathways.

Pharmacokinetics

This compound is rapidly and extensively metabolized to MiDP, MHiDP, MCiNP, and MOiDP . The major metabolite excreted in the urine was MCiNP, suggesting that it could be a useful biomarker . The conjugated forms of this compound and its metabolites have been significantly quantified in the plasma, urine, and feces .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. For instance, it has been observed to promote growth parameters (vine length, stem diameter, fresh weight, and dry weight) and antioxidant enzyme system activities (SOD, POD, and CAT) of continuous cropping watermelon .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of AMF can induce watermelon roots to secrete the compound, which in turn affects soil enzyme activity and bacterial community composition . This suggests that the compound’s action can be influenced by the presence of other organisms and the overall environmental context.

Biochemical Analysis

Biochemical Properties

Diisooctyl phthalate plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It is known to interact with various enzymes involved in metabolic pathways, such as esterases and lipases, which catalyze the hydrolysis of ester bonds in this compound, leading to the formation of monoesters and phthalic acid . These interactions can affect the activity and stability of the enzymes, potentially leading to alterations in metabolic processes. Additionally, this compound can bind to proteins, affecting their structure and function, which may result in changes in cellular signaling pathways and gene expression .

Cellular Effects

This compound has been shown to influence various cellular processes and functions. It can affect cell signaling pathways by interacting with receptors and other signaling molecules, leading to alterations in gene expression and cellular metabolism . Studies have demonstrated that this compound can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent damage to cellular components . This oxidative stress can disrupt normal cellular functions, including cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been found to affect the activity of antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD), which play crucial roles in maintaining cellular redox balance .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules, including enzymes, receptors, and transcription factors. This compound can bind to nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which regulate the expression of genes involved in lipid metabolism and inflammation . By activating or inhibiting these receptors, this compound can modulate the expression of target genes, leading to changes in cellular functions and metabolic processes. Additionally, this compound can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds . This inhibition can result in the accumulation of toxic metabolites and disruption of normal metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular functions. This compound is relatively stable under normal laboratory conditions, but it can undergo hydrolysis and photodegradation, leading to the formation of degradation products . These degradation products can have different biochemical properties and may exert distinct effects on cells and tissues. Long-term exposure to this compound has been shown to cause persistent oxidative stress, inflammation, and alterations in gene expression, which can affect cellular homeostasis and function . Additionally, the accumulation of this compound and its metabolites in cells and tissues can lead to chronic toxicity and adverse health effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or no observable effects on cellular functions and overall health . At higher doses, this compound can induce toxic effects, including liver and kidney damage, reproductive toxicity, and endocrine disruption . Studies have shown that high doses of this compound can lead to alterations in hormone levels, disruption of reproductive functions, and developmental abnormalities in animal models . The threshold for these toxic effects may vary depending on the species, age, and health status of the animals, as well as the duration and route of exposure.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The primary metabolic pathway for this compound involves its hydrolysis by esterases and lipases to form monoesters and phthalic acid . These metabolites can further undergo oxidation, dehydrogenation, and decarboxylation to form protocatechuic acid, which enters the tricarboxylic acid (TCA) cycle . Additionally, this compound can be conjugated with glucuronic acid or sulfate, facilitating its excretion from the body . The metabolic flux and levels of metabolites can be influenced by various factors, including enzyme activity, cofactor availability, and the presence of other xenobiotics.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and accumulate in lipid-rich tissues . Additionally, this compound can interact with transporters and binding proteins, such as albumin, which facilitate its distribution in the bloodstream and target tissues . The localization and accumulation of this compound can affect its biological activity and toxicity, as well as its potential to interact with cellular components and disrupt normal functions .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be localized in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its localization can be influenced by targeting signals and post-translational modifications, which direct it to specific organelles or compartments . The accumulation of this compound in mitochondria can disrupt mitochondrial functions, leading to alterations in energy metabolism, ROS production, and apoptosis . Additionally, its presence in the endoplasmic reticulum can affect protein folding and secretion, as well as lipid metabolism and signaling pathways .

Preparation Methods

Diisooctyl phthalate is produced commercially by the reaction of excess isooctyl alcohol with phthalic anhydride in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The reaction is typically carried out at temperatures ranging from 0 to 150 degrees Celsius for 16 to 20 hours. After the reaction is complete, the catalyst and unreacted phthalic anhydride are neutralized with an alkaline solution, and the product is purified by washing with water .

Chemical Reactions Analysis

Diisooctyl phthalate undergoes several types of chemical reactions, including:

    Hydrolysis: Reacts with water in the presence of acids or bases to produce phthalic acid and isooctyl alcohol.

    Oxidation: Strong oxidizing agents can oxidize this compound, potentially leading to the formation of phthalic acid and other oxidation products.

    Substitution: Can undergo substitution reactions where the ester groups are replaced by other functional groups.

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are phthalic acid and isooctyl alcohol .

Scientific Research Applications

Diisooctyl phthalate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Diisooctyl phthalate is similar to other phthalates such as:

  • Di-n-octyl phthalate
  • Di(2-ethylhexyl) phthalate
  • Dibutyl phthalate
  • Diisodecyl phthalate

Compared to these compounds, this compound is unique in its specific ester groups and its particular applications in certain industrial processes. It is also distinguished by its specific toxicological profile and its potential impact on human health .

Properties

IUPAC Name

bis(6-methylheptyl) benzene-1,2-dicarboxylate
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InChI

InChI=1S/C24H38O4/c1-19(2)13-7-5-11-17-27-23(25)21-15-9-10-16-22(21)24(26)28-18-12-6-8-14-20(3)4/h9-10,15-16,19-20H,5-8,11-14,17-18H2,1-4H3
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InChI Key

IJFPVINAQGWBRJ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C
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Molecular Formula

C24H38O4, Array
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DSSTOX Substance ID

DTXSID50873226
Record name Bis(6-methylheptyl) phthalate
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Molecular Weight

390.6 g/mol
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Physical Description

Di-isooctyl phthalate is an oily colorless liquid with a slight ester odor. Denser than water. Insoluble in water. (USCG, 1999), Liquid, Nearly colorless viscous liquid; [Hawley] Clear colorless viscous liquid; [MSDSonline], COLOURLESS VISCOUS LIQUID.
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Record name 1,2-Benzenedicarboxylic acid, 1,2-diisooctyl ester
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Boiling Point

1288 °F at 760 mmHg (USCG, 1999), 370 °C
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Flash Point

450 °F (USCG, 1999), 450 °F; 232 °C /(method not specified)/, 450 °F (232 °C) (Closed cup), 227 °C c.c.
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Solubility

... compatible with vinyl chloride resins and some cellulosic resins, In water, 9.0X10-2 mg/L at 25 °C, Solubility in water: none
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Density

0.980-0.983 at 20 °C/20 °C, Bulk density: Wt/gal = 8.20 lb at 20 °C, Relative density (water = 1): 0.99
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Vapor Density

13.5 (Air = 1), Relative vapor density (air = 1): 13.5
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Vapor Pressure

0.0000055 [mmHg], 5.5X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible
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Color/Form

Nearly colorless, viscous liquid

CAS No.

27554-26-3, 131-20-4, 71097-28-4
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Melting Point

-4 °C /From Table/, -45 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diisooctyl phthalate
Reactant of Route 2
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Reactant of Route 2
Diisooctyl phthalate
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Reactant of Route 3
Reactant of Route 3
Diisooctyl phthalate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Diisooctyl phthalate
Reactant of Route 5
Reactant of Route 5
Diisooctyl phthalate
Reactant of Route 6
Reactant of Route 6
Diisooctyl phthalate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.